4-(But-3-EN-1-YL)quinoline

Description

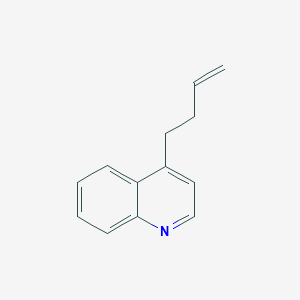

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-but-3-enylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h2,4-5,7-10H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIHXVYAPDJARM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=NC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 but 3 En 1 Yl Quinoline and Analogous Structures

Classical Quinoline (B57606) Synthesis Approaches Applicable to Butenyl-Quinoline Precursors

Classical methods for quinoline synthesis have been established for over a century and remain valuable tools for organic chemists. tandfonline.comnih.gov These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl compounds.

Friedländer Condensation Strategies for 4-Substituted Quinolines

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a CH2 group adjacent to a carbonyl group). arabjchem.orgcdnsciencepub.com This acid- or base-catalyzed condensation is a powerful tool for generating poly-substituted quinolines. arabjchem.org

To synthesize a 4-substituted quinoline like 4-(but-3-en-1-yl)quinoline, a potential precursor would be a 2-aminoaryl ketone reacting with a ketone that can provide the butenyl side chain. For instance, the reaction of 2-aminobenzophenone (B122507) with a suitable β-keto ester could yield a 4-substituted quinoline derivative. arabjchem.org The reaction conditions can be optimized by screening various solvents and catalysts. arabjchem.orgresearchgate.net While traditional methods often require harsh conditions, modern variations utilize milder catalysts like montmorillonite (B579905) K-10, zeolites, and nano-crystalline sulfated zirconia, which can improve yields and simplify purification. arabjchem.orgresearchgate.net

A key aspect of the Friedländer synthesis is the initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by rapid cyclization and dehydration to form the quinoline ring. cdnsciencepub.com The regioselectivity of the reaction can be a challenge when unsymmetrical ketones are used. rsc.org

Table 1: Examples of Friedländer Synthesis Conditions for Substituted Quinolines

| 2-Aminoaryl Ketone | Methylene (B1212753) Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate (B1235776) | Montmorrilonite K-10 | Ethanol (B145695) | Reflux | High | arabjchem.org |

| 2-Aminobenzophenone | Ethyl acetoacetate | Zeolite | Ethanol | Reflux | High | arabjchem.org |

| 2-Aminobenzophenone | Ethyl acetoacetate | Sulfated zirconia | Ethanol | Reflux | High | arabjchem.org |

| 2-Aminoacetophenone | 4-Cholesten-3-one | Various | Various | Optimized | High | researchgate.net |

| 2-Aminoarylketones | β-keto esters | Amberlyst-15 | Ethanol | Reflux | Good | tubitak.gov.tr |

This table is illustrative and specific yields and conditions will vary based on the exact substrates and reagents used.

Pfitzinger Reaction for 4-Carboxylic Acid Derivatives and Analogs

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids and their derivatives by reacting isatin (B1672199) or its analogs with a carbonyl compound in the presence of a base. researchgate.netwikipedia.org This method is particularly useful for synthesizing compounds with a carboxylic acid group at the 4-position, which can then be further modified. researchgate.netnih.gov

The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org The Pfitzinger reaction has been utilized in the synthesis of various bioactive molecules and drug intermediates. researchgate.net

For the synthesis of an analog of this compound, one could envision using a ketone containing the butenyl moiety in the Pfitzinger reaction. The resulting quinoline-4-carboxylic acid could then potentially undergo decarboxylation to afford the desired 4-substituted quinoline.

Table 2: Applications of the Pfitzinger Reaction in Quinoline Synthesis

| Isatin Derivative | Carbonyl Compound | Base | Key Feature | Reference |

| Isatin | Ketones | Alkali | Synthesis of quinoline-4-carboxylic acids | ias.ac.in |

| Isatin | Enaminones | - | Modification of the Pfitzinger reaction | researchgate.net |

| Isatin | Acetophenone | Base | Conventional method for quinoline carboxylic acids | nih.gov |

| N-acyl isatins | Base | - | Yields 2-hydroxy-quinoline-4-carboxylic acids | wikipedia.org |

This table highlights the versatility of the Pfitzinger reaction for accessing quinoline-4-carboxylic acid derivatives.

Gould-Jacobs Cyclization for 4-Hydroxyquinoline (B1666331) Systems

The Gould-Jacobs reaction is a multi-step process for preparing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers). wikipedia.orgdbpedia.org The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgnih.gov

This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.orgdbpedia.org To apply this to a butenyl-substituted quinoline, one would need to start with an appropriately substituted aniline. The resulting 4-hydroxyquinoline could then be converted to a 4-chloroquinoline (B167314), which can serve as a precursor for introducing the butenyl group via a substitution reaction. nih.gov

Skraup and Doebner-Miller Methodologies for Quinoline Ring Formation

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. tandfonline.comiipseries.org A related reaction, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to substituted quinolines. iipseries.orgwikipedia.org

The mechanism of the Skraup and Doebner-von Miller reactions is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgacs.orgnih.gov In this proposed mechanism, the aniline first undergoes a conjugate addition to the α,β-unsaturated carbonyl compound. nih.gov This is followed by fragmentation and recombination steps that ultimately lead to the quinoline ring system. nih.gov These methods are general for quinoline synthesis but may require harsh reaction conditions. acs.org

Knorr Quinoline Synthesis and its Adaptations

The Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline. wikipedia.org The reaction is a type of electrophilic aromatic substitution followed by dehydration. wikipedia.org

Depending on the reaction conditions, the formation of a 4-hydroxyquinoline can be a competing reaction. wikipedia.org For instance, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts of PPA can lead to the 4-hydroxyquinoline isomer. wikipedia.org This method's applicability to the synthesis of this compound would likely involve the preparation of a β-ketoanilide precursor containing the butenyl moiety.

Transition Metal-Catalyzed Functionalization at the C-4 Position of Quinolines

In recent years, transition metal-catalyzed C-H functionalization has emerged as a powerful and efficient strategy for the synthesis of substituted quinolines. researchgate.netacs.org These methods offer high regioselectivity and functional group tolerance, often under milder conditions than classical methods. acs.org

The direct functionalization of the C-4 position of the quinoline ring is an attractive approach. While C-2 functionalization is more common due to the electronic properties of the quinoline ring, several catalytic systems have been developed for C-4 functionalization. acs.org

One notable example is the cobalt-catalyzed C-4 selective alkylation of quinolines. researchgate.netacs.org This method utilizes a cobalt catalyst, often in combination with a reducing agent like butyllithium, to generate an active cobalt-hydride species in situ. acs.org This species can then participate in a sequence of hydrometalation, C-4 selective nucleophilic addition, and rearomatization to introduce an alkyl group at the 4-position. acs.org

Another approach involves the copper-catalyzed tandem annulation of alkynyl imines with diazo compounds to afford C4-functionalized quinolines. acs.org This transformation proceeds through the in situ formation of an allene (B1206475) intermediate followed by intramolecular electrocyclization. acs.org

The development of these transition metal-catalyzed methods provides a modern and versatile toolbox for the synthesis of complex quinoline derivatives, including those with specific substituents at the C-4 position like the butenyl group.

Palladium-Catalyzed C-H Functionalization for C-C Bond Formation

Palladium catalysis is a cornerstone in synthetic organic chemistry, renowned for its versatility in forming C-C bonds. rsc.org In the context of quinoline synthesis, palladium-catalyzed C-H functionalization, including olefination and intramolecular cyclization, provides powerful tools for building the core structure and introducing substituents. nih.govresearchgate.net

Palladium-catalyzed C-H olefination, often referred to as the Fujiwara-Moritani reaction, enables the direct coupling of a C-H bond with an alkene, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net While this reaction has been extensively studied, achieving regioselectivity, particularly at the C4 position of quinolines, remains a significant challenge. nih.gov

A common strategy involves the use of quinoline N-oxides, where the N-oxide group acts as both a directing group and an internal oxidant. This approach typically favors functionalization at the C2 position. acs.orgnih.govsigmaaldrich.com For instance, the direct cross-coupling of quinoline-N-oxides with olefins like ethyl acrylate (B77674) can be achieved using palladium acetate (B1210297) as a catalyst without any external ligand or oxidant, yielding 2-alkenylated quinolines. acs.orgnih.gov The proposed mechanism involves the direct activation of the C-H bond by Pd(OAc)₂, followed by a Heck-type coupling. acs.orgsigmaaldrich.com The resulting alkenylated quinoline-N-oxide is then reduced by the Pd(0) species, which regenerates the active Pd(II) catalyst and furnishes the final product. acs.orgnih.gov

While C2 selectivity is common, methods for distal C-H functionalization are emerging. The use of specialized ligands or directing groups can steer the reaction to other positions, such as C5 or C6. mdpi.comresearchgate.net For example, a palladium-catalyzed olefination at the C5 position of quinoline has been developed using a bi-functional nitrile template that binds the substrate through non-covalent interactions. mdpi.com

Table 1: Examples of Palladium-Catalyzed Alkenylation of Quinolines This table is representative of the methodology; specific synthesis of this compound via this direct C-H alkenylation is not prominently documented in the reviewed literature.

| Catalyst System | Substrate(s) | Key Features | Product Type | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Quinoline-N-oxide, Ethyl acrylate | External oxidant-free, C2-selective | 2-Alkenylated quinoline | up to 95% | acs.orgnih.gov |

| Pd(OAc)₂ | Quinoline-N-oxide, Styrene | C2-selective alkenylation | 2-Styrylquinoline | 81% | mdpi.com |

| Pd(OAc)₂ / Nitrile Template | Quinoline, Alkene | Non-covalent directing group, C5-olefination | 5-Alkenylquinoline | N/A | mdpi.com |

Palladium-catalyzed intramolecular reactions are highly effective for constructing the quinoline framework itself. nih.govacs.org These methods typically involve the cyclization of a precursor that already contains the necessary atoms for the quinoline ring. For instance, an intramolecular Mizoroki–Heck reaction of an N-alkenyl-substituted 2-haloaniline can produce a 4-alkylidenetetrahydroquinoline, which can then isomerize and aromatize to form a 4-substituted quinoline. nih.gov

Another powerful approach combines a multi-component reaction, such as the Ugi four-component reaction, with a subsequent Pd-catalyzed intramolecular arylation to build functionalized quinoline scaffolds. acs.org Similarly, the intramolecular C–H arylation of 2-quinolinecarboxyamides bearing a bromo-substituted N-aryl group can proceed with a palladium catalyst, often enhanced by a phosphine (B1218219) ligand like PPh₃, to yield complex fused heterocyclic systems. beilstein-journals.org

Copper-Catalyzed Alkenylation Reactions

Copper catalysts offer a cost-effective and efficient alternative for alkenylation reactions. researchgate.net Similar to palladium, many copper-catalyzed methods utilize quinoline N-oxides to direct functionalization to the C2 position. rsc.orgrsc.org

A notable method involves the copper-catalyzed regioselective C2-alkenylation of quinoline N-oxides with alkynes in the presence of pinacol (B44631) diborane. rsc.orgrsc.org This reaction is believed to proceed through the borylcupration of the alkyne, which generates an alkenyl copper species. This intermediate is then trapped by the quinoline N-oxide, leading to the C2-alkenylated product after deborylation. rsc.orgrsc.org The reaction demonstrates good functional group tolerance and high regio- and stereoselectivity, even with unsymmetrical alkynes. rsc.org

Another approach is the copper-catalyzed ortho-functionalization of quinoline N-oxides with vinyl arenes, which can lead to either C-H alkenylation or borylative alkylation products depending on the conditions. nih.gov The reaction also involves the borylcupration of the vinyl arene to form an alkyl copper species that subsequently attacks the quinoline N-oxide. nih.gov Furthermore, copper can catalyze the arylation or alkenylation of quinoline N-oxides using organoboronates as the coupling partners under mild conditions. acs.org

Table 2: Copper-Catalyzed Alkenylation of Quinoline N-Oxides

| Catalyst System | Substrate(s) | Key Features | Product Type | Yield (%) | Ref. |

|---|---|---|---|---|---|

| CuI / PCy₃ | Quinoline N-oxide, Alkyne, Pinacol diborane | Regioselective C2-alkenylation | Deoxygenated 2-alkenyl quinoline | Good | rsc.orgrsc.org |

| Copper Catalyst | Quinoline N-oxide, Vinyl arene, Pinacol diborane | C2-alkenylation or borylative alkylation | C2-functionalized quinoline | Good | nih.gov |

| Copper Catalyst | Quinoline N-oxide, Alkenylboronate | Mild conditions, C2-alkenylation | C2-alkenylated quinoline N-oxide | High | acs.org |

Rhodium-Catalyzed C(sp³)-H Alkenylation of Quinoline Derivatives

Rhodium catalysts are particularly effective in activating C(sp³)–H bonds, a challenging but highly valuable transformation. researchgate.netacs.org For quinoline derivatives, this is most prominently demonstrated in the functionalization of 8-methylquinolines. The nitrogen atom of the quinoline ring acts as a directing group, enabling the rhodium catalyst to selectively activate the C-H bonds of the C8-methyl group. researchgate.net

For example, the alkenylation of 8-methylquinolines with alkynes can be catalyzed by rhodium complexes like [{Cp*RhCl₂}₂] to produce 8-allylquinolines in good yields with high regio- and stereoselectivity. researchgate.net The reaction proceeds via the formation of a five-membered rhodacycle intermediate. researchgate.net Similarly, rhodium(III) can catalyze the cross-coupling of 8-methylquinolines with maleimides, representing a novel functionalization of C(sp³)–H bonds to form succinimide (B58015) scaffolds on the quinoline core. acs.org These methods showcase the power of rhodium to forge C-C bonds at an sp³-hybridized carbon adjacent to the quinoline ring system. researchgate.netacs.org

Gold-Catalyzed Annulation and Cyclization Strategies

Gold catalysis has emerged as a powerful tool for synthesizing the quinoline core through various annulation and cyclization reactions. rsc.org These methods often involve the activation of alkynes by a gold catalyst, rendering them susceptible to nucleophilic attack.

Gold-catalyzed intermolecular annulation reactions, such as the reaction of aniline derivatives with alkynes, can efficiently produce polysubstituted quinolines. rsc.orgresearchgate.net For instance, a combination of (PPh₃)AuCl and AgOTf can promote the cycloaddition between 2-aminoaryl carbonyl compounds and internal alkynes to give quinoline derivatives in high yields. researchgate.net Another strategy is the gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles, which proceeds via a 6-endo-dig azide-yne cyclization followed by a [3+2] cycloaddition to form oxazolo[4,5-c]quinolines. rsc.org While these methods primarily build the heterocyclic core, the choice of appropriately substituted precursors could potentially install a butenyl group at the C4 position.

Other Metal-Mediated and Catalyzed Transformations (e.g., Ni, Mn, Bi, Fe, Co, Ti, Ag)

A variety of other transition metals have been employed to synthesize and functionalize quinolines.

Nickel: Nickel catalysts can be used for the C2 alkenylation of quinolines with organozinc reagents. mdpi.com For instance, the reaction of quinoline with 4-octyne (B155765) in the presence of a nickel catalyst can achieve C2 alkenylation. mdpi.com Nickel also catalyzes intramolecular dearomative arylation reactions of quinoliniums to produce spirooxindole derivatives bearing dihydroquinoline moieties. sioc-journal.cn

Cobalt: Cobalt complexes have been shown to catalyze the C-H activation and cyclization of anilines with alkynes, providing a direct route to quinoline synthesis. organic-chemistry.org Additionally, cobalt-catalyzed dehydrogenative pathways have been developed for the synthesis of alkenylated quinazolines, a related N-heterocycle. researchgate.net

Iron: Iron-catalyzed cross-coupling reactions of heteroaromatic tosylates with alkyl Grignard reagents provide a means for alkylation. organic-chemistry.org Furthermore, FeCl₃ can catalyze the annulation of in situ generated iminium species with terminal alkynes to yield 2,4-disubstituted quinolines. organic-chemistry.org

Silver: Silver salts, such as Ag₂CO₃, are frequently used as oxidants in palladium-catalyzed C-H activation reactions to regenerate the active catalyst. mdpi.com

These diverse metal-catalyzed reactions underscore the broad and evolving toolkit available to synthetic chemists for the construction and functionalization of quinoline-based structures.

Green Chemistry Approaches in 4-Alkenylquinoline Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives. mlsu.ac.innih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

The move towards solvent-free and environmentally friendly reaction conditions represents a significant advancement in the synthesis of 4-alkenylquinolines and related structures. researchgate.netijpsjournal.com Traditional synthetic methods often rely on hazardous organic solvents, which contribute to environmental pollution and pose safety risks. acs.org To mitigate these issues, researchers have explored various greener alternatives.

One notable approach is the use of grinding-assisted reactions, where solid reactants are mechanically ground together, eliminating the need for a solvent. ijpsjournal.com Additionally, the use of greener solvents like water and ethanol has been investigated. researchgate.net For instance, the synthesis of quinoline derivatives has been successfully achieved using water as a solvent, which is a benign and readily available medium. nih.gov Formic acid has also emerged as an environmentally friendly catalyst for quinoline synthesis, offering advantages such as milder reaction conditions and reduced waste. ijpsjournal.com

Ionic liquids and deep eutectic solvents (DESs) are other promising green solvents. ijpsjournal.com Ionic liquids, with their low volatility and high thermal stability, can act as both solvents and catalysts in quinoline synthesis, leading to high reaction rates and the potential for recycling. numberanalytics.com A specific example is the use of a Lewis acidic ionic liquid, (choline chloride.3ZnCl2), as a recyclable catalyst for one-pot syntheses under solvent-free conditions. ias.ac.in

The Friedländer synthesis, a classic method for preparing quinolines, has also been adapted to incorporate green chemistry principles. arabjchem.org This involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group, often facilitated by a catalyst. arabjchem.org Research has focused on optimizing this reaction using environmentally benign catalysts and solvents. ijpsjournal.com

A metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives has been reported using molecular iodine as a catalyst at elevated temperatures. rsc.org This method avoids the use of metal catalysts, thereby reducing metal waste. rsc.org

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave and ultrasound-assisted synthesis have emerged as powerful techniques for accelerating the synthesis of quinoline derivatives, including 4-alkenylquinolines. ijpsjournal.comresearchgate.netroyalsocietypublishing.org These methods often lead to significant reductions in reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. researchgate.netmdpi.com

Microwave-Assisted Synthesis (MAS):

Microwave irradiation can rapidly and uniformly heat the reaction mixture, leading to faster reaction rates. nih.gov This technique has been successfully applied to various quinoline syntheses. For example, a rapid microwave-assisted Povarov-type multicomponent synthesis of 4-aryl quinolines has been developed using camphor (B46023) sulfonic acid (CSA) as a metal-free catalyst. rsc.org Another example involves the microwave-assisted synthesis of polysubstituted quinolines using polyethylene (B3416737) glycol (PEG 4000) bound acetoacetate and a polyphosphoric acid (PPA) catalyst. tubitak.gov.tr

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. royalsocietypublishing.org This process generates localized high temperatures and pressures, enhancing reaction rates. Ultrasound has been utilized in the one-pot, three-component synthesis of 2-substituted quinolines in water, using SnCl2·2H2O as a precatalyst. nih.gov This method is notable for its speed and use of an environmentally friendly solvent. nih.gov Similarly, the synthesis of 4-alkoxy-2-methylquinolines has been achieved in just 15 minutes using ultrasound energy, a significant improvement over conventional stirring methods that require 18 hours. mdpi.com The synthesis of hybrid quinoline-imidazole derivatives has also been accomplished efficiently using ultrasound irradiation. rsc.org

| Energy Source | Key Advantages | Example Application | Reference |

| Microwave | Reduced reaction times, increased yields, energy efficiency. | Povarov-type synthesis of 4-aryl quinolines. | rsc.org |

| Ultrasound | Accelerated reactions, use of green solvents, high yields. | One-pot synthesis of 2-substituted quinolines in water. | nih.gov |

Application of Recyclable and Heterogeneous Catalysts (e.g., Nanocatalysts)

The development and application of recyclable and heterogeneous catalysts are central to green chemistry approaches in quinoline synthesis. numberanalytics.comroyalsocietypublishing.org These catalysts are in a different phase from the reactants, allowing for easy separation and recovery, which reduces waste and cost. numberanalytics.com Nanocatalysts, in particular, have garnered significant attention due to their high surface area and catalytic activity. acs.orgoiccpress.com

Heterogeneous Catalysts:

A variety of heterogeneous catalysts have been employed in quinoline synthesis. These include solid acids like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia (SZ), which have been used in the Friedländer synthesis. arabjchem.org These catalysts can be recovered and reused without a significant loss of activity. arabjchem.org Metal-organic frameworks (MOFs) based on calcium and barium have also been developed as heterogeneous catalysts for the synthesis of quinoline derivatives. ua.es Another example is the use of an iron-catalyzed dehydrogenative [4 + 2] cycloaddition with an environmentally friendly oxidant (H2O2/O2) under mild conditions. acs.orgnih.gov

Nanocatalysts:

Nanocatalysts offer several advantages in quinoline synthesis, including high efficiency and the potential for milder reaction conditions. acs.org Various nanocatalysts have been explored, such as:

Tin(IV) oxide (SnO2) nanoparticles: Used as a non-toxic and inexpensive heterogeneous nanocatalyst for the synthesis of quinoline derivatives. oiccpress.com

Magnetic nanocatalysts: These catalysts, such as silica-coated magnetic nanoparticles of Fe3O4, can be easily separated from the reaction mixture using a magnet, facilitating their reuse. tubitak.gov.trmdpi.com For instance, a Fe3O4@SiO2/isoniazid/Cu(II) magnetic nanocatalyst has been synthesized and characterized for use in quinoline synthesis. nih.gov

Gold-based nanocatalysts: Gold catalysts have been used in various quinoline syntheses, including A3 coupling reactions. rsc.org

Functionalized graphitic carbon nitride (g-C3N4): A metal-free heterogeneous catalyst with Brønsted acid sites has been shown to accelerate quinoline formation in the Friedländer synthesis. researchgate.net

| Catalyst Type | Examples | Key Features | Reference |

| Heterogeneous Solid Acids | Montmorillonite K-10, Zeolites, Sulfated Zirconia | Recyclable, mild reaction conditions | arabjchem.org |

| Metal-Organic Frameworks | Calcium and Barium-based MOFs | Straightforward preparation, active in Friedländer reaction | ua.es |

| Magnetic Nanocatalysts | Fe3O4@SiO2/ZnCl2 | Magnetically recoverable, solvent-free conditions | tubitak.gov.tr |

| Metal-Free Nanocatalysts | Functionalized g-C3N4 | High surface acidity, recyclable | researchgate.net |

Derivatization and Further Functionalization of the Butenyl Moiety

The butenyl side chain of this compound offers a reactive handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially new properties.

Transformations of the Terminal Alkene Functionality

The terminal double bond in the butenyl group is susceptible to a variety of chemical transformations. One common reaction is hydroarylation, where an aryl group is added across the double bond. For example, a reductive Heck coupling can be used for the intermolecular hydroarylation of terminal alkenes, including those attached to heterocyclic systems like quinoline. nih.gov

Another important transformation is asymmetric transfer hydrogenation. While this has been extensively studied for 2-aryl quinolines, its application to 2-alkenyl quinolines is a more recent development. nih.govacs.org This reaction can lead to the formation of chiral tetrahydroquinolines, which are valuable building blocks in medicinal chemistry. nih.govacs.org The process can be catalyzed by chiral phosphoric acids, and an alkene isomerization step is believed to be involved in the reaction mechanism. nih.gov

Palladium-catalyzed alkene difunctionalization is another powerful strategy for adding diversity to vinyl-quinoline substrates. du.edu This involves the addition of two different functional groups across the double bond, proceeding through a Pd-alkyl intermediate. du.edu

Cyclization Reactions Involving the Alkenyl Chain (e.g., intramolecular cyclizations forming fused rings)

The alkenyl chain of this compound and its analogs can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions are valuable for constructing complex polycyclic structures.

A notable example is the palladium-catalyzed intramolecular 6-endo imidoylative cyclization of o-alkenyl aryl isocyanides. rsc.orgrsc.org This reaction proceeds through the activation of a vinyl C-H bond and results in the formation of continuously substituted quinoline derivatives. rsc.orgrsc.org

Electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine can also lead to the formation of substituted quinolines, including those with an alkenyl iodide moiety. acs.org The proposed mechanism involves the coordination of the electrophile to the alkyne, followed by intramolecular nucleophilic attack of the aniline ring. acs.org

Mechanistic Investigations and Regioselectivity Control in 4 but 3 En 1 Yl Quinoline Synthesis

Detailed Reaction Mechanisms of C-H Activation and Functionalization

The introduction of a butenyl group at the C4 position of a quinoline (B57606) ring via C-H activation is a sophisticated process governed by the interplay between the catalyst, substrate, and reaction conditions. The precise mechanism can vary, often categorized by the nature of the interaction between the catalyst and the substrate.

Inner-Sphere vs. Outer-Sphere Pathways

C-H activation processes are broadly classified into inner-sphere and outer-sphere mechanisms, distinguished by the directness of the metal's interaction with the C-H bond.

Inner-sphere mechanisms involve the direct coordination of the substrate to the metal center. ulb.ac.be A common pathway in this category is the Concerted Metalation-Deprotonation (CMD) mechanism. In the context of quinoline functionalization, particularly with palladium catalysts, an inner-sphere CMD pathway has been proposed where a ligand, such as acetate (B1210297), assists in the deprotonation step as the metal-carbon bond forms. nih.gov While often associated with C2 or C8 functionalization directed by N-oxides, the principles can be extended to other positions under different catalytic systems.

Outer-sphere mechanisms do not involve the direct binding of the C-H bond to the metal center. Instead, the reaction might be initiated by an interaction with a ligand coordinated to the metal. These pathways are less common for the functionalization of unactivated C-H bonds on aromatic systems like quinoline but can be relevant in certain contexts, such as those involving radical processes.

For the C4-alkenylation of quinoline, inner-sphere pathways are more commonly invoked, especially in systems where a Lewis acid is used to modulate the quinoline's reactivity. mdpi.combeilstein-journals.org

Role of Directing Groups (e.g., N-oxides)

Directing groups are chemical moieties that are installed on a substrate to guide a catalyst to a specific C-H bond, enhancing both reactivity and regioselectivity. In quinoline chemistry, the quinoline nitrogen itself or a derivative, such as a quinoline N-oxide, can act as a directing group. researchgate.netrsc.org

The N-oxide group is a versatile and powerful directing group. nih.gov By coordinating to the metal catalyst, it typically facilitates the formation of a five-membered metallacycle, which sterically favors the activation of the proximate C8-H bond. rsc.org Alternatively, electronic effects and the formation of different metallacycle sizes can lead to C2 functionalization. nih.govrsc.org For instance, palladium-catalyzed alkenylation of quinoline N-oxides with acrylates often yields C2-substituted products. nih.gov

However, achieving C4 functionalization often requires overriding the directing effect of the nitrogen atom or N-oxide, which inherently favors the C2 and C8 positions. mdpi.compolyu.edu.hk This is typically accomplished through the strategic use of Lewis acids and specialized ligands rather than a traditional directing group approach. mdpi.comnih.gov

Catalytic Cycles and Key Intermediates (e.g., metallacycles)

The catalytic cycle for the C4-alkenylation of quinoline, such as in the synthesis of 4-(but-3-en-1-yl)quinoline, generally involves several key steps when using a bimetallic nickel/Lewis acid system. mdpi.combeilstein-journals.org

A plausible catalytic cycle for the Ni-catalyzed C4-alkylation of quinoline with an alkene (e.g., a butene precursor) is initiated by the coordination of the Lewis acid to the quinoline nitrogen. beilstein-journals.org This interaction electronically modifies the quinoline ring and directs the nickel catalyst toward the C4 position. nih.govbeilstein-journals.org

The proposed mechanism proceeds as follows: beilstein-journals.org

Oxidative Addition : An η2-arenenickel species forms, which then undergoes oxidative addition into the C4–H bond of the Lewis acid-coordinated quinoline to generate a nickel-hydride intermediate. beilstein-journals.org

Migratory Insertion : The alkene (e.g., 1,3-butadiene (B125203) or a related butene) coordinates to the nickel center and subsequently inserts into the Ni-H bond, forming an alkylnickel intermediate. mdpi.comrsc.org In the case of forming a but-3-en-1-yl group, this would likely involve a 1,3-diene insertion.

Reductive Elimination : The final step is the reductive elimination of the C-C bond, which releases the 4-alkenylated quinoline product and regenerates the active nickel catalyst for the next cycle. mdpi.com

A crucial intermediate in many C-H activation cycles is the metallacycle . In the context of C8 functionalization of quinoline N-oxides, a stable five-membered rhodacycle or iridacycle is often formed, which is key to the reaction's regioselectivity. rsc.orgchemrxiv.org For C4-alkenylation without a directing group, the key intermediate is not a traditional metallacycle formed by chelation, but rather the organometallic species formed after the C-H bond's oxidative addition to the metal center. beilstein-journals.org

Factors Influencing Regioselectivity and Stereoselectivity

Controlling the regioselectivity of C-H functionalization on the quinoline ring is a significant challenge due to the presence of multiple, electronically distinct C-H bonds. Directing the reaction to the C4 position to synthesize compounds like this compound requires careful manipulation of steric and electronic factors through catalyst and ligand design.

Steric and Electronic Effects of Substituents

The intrinsic electronic properties of the quinoline ring make the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack, while the C3, C5, C6, C7, and C8 positions are more electron-rich. polyu.edu.hk Standard C-H activation catalysis often favors the C2 and C8 positions due to the directing influence of the nitrogen atom. nih.gov

To achieve C4 selectivity, these inherent electronic tendencies must be modulated. The use of a Lewis acid that coordinates to the quinoline nitrogen is a key strategy. This coordination masks the nitrogen's directing effect and further polarizes the ring, enhancing the reactivity of the C2 and C4 positions towards nucleophilic attack by a low-valent metal catalyst like nickel. nih.gov

Steric hindrance plays a crucial role in differentiating between the C2 and C4 positions. mdpi.com

Substituents on the Quinoline Ring : Bulky substituents at the C2 or C8 positions can sterically block the catalyst from accessing those sites, potentially favoring functionalization at other positions. chinesechemsoc.org

Substituents on the Coupling Partner : The structure of the alkene coupling partner can also influence the reaction. While simple alkenes are often effective, highly substituted or internal olefins may react poorly. nih.gov

The electronic nature of substituents on the quinoline ring also has a predictable effect. Electron-donating groups on the quinoline N-oxide, for example, have been shown to favor C2-alkenylation, whereas electron-withdrawing groups can inhibit the reaction. nih.gov

Ligand Design and Catalyst Optimization

The choice of catalyst and, critically, the ligands coordinated to the metal center are paramount in controlling regioselectivity. mdpi.com For the challenging C4-alkenylation of quinolines, a cooperative bimetallic system, often involving nickel and a Lewis acid like an aluminum complex, has proven effective. mdpi.combeilstein-journals.org

Table 1: Influence of Catalyst and Ligand Systems on Quinoline Functionalization

| Catalyst System | Ligand | Position Selectivity | Coupling Partner | Proposed Rationale for Selectivity | Reference |

|---|---|---|---|---|---|

| Ni(cod)₂ / MAD (Lewis Acid) | IPr (bulky NHC) | C4 | Alkenes (e.g., 1-tridecene) | The bulky Lewis acid (MAD) coordinates to the nitrogen, and the bulky NHC ligand (IPr) sterically blocks C3, directing the Ni catalyst to the C4 position. mdpi.combeilstein-journals.org | mdpi.com, beilstein-journals.org |

| Ni(cod)₂ / AlMe₃ (Lewis Acid) | Amino pendant NHC | C4 | Alkynes (e.g., 4-octyne) | A bimetallic Ni(0)-Al(III) complex forms, enabling remote C4 activation. The ligand structure is crucial for forming the active bimetallic intermediate. mdpi.combeilstein-journals.org | mdpi.com, beilstein-journals.org |

| Pd(OAc)₂ | None | C2 | Acrylates | In the absence of a strong Lewis acid or specialized ligand, the N-oxide directs functionalization to the electronically favored and sterically accessible C2 position. nih.gov | nih.gov |

As shown in the table, a key strategy for C4-alkylation is the use of a dual-catalyst system. Hiyama, Nakao, and coworkers demonstrated that a Ni(0) catalyst paired with a bulky Lewis acid (methylaluminoxane derivative, MAD) and a sterically demanding N-heterocyclic carbene (NHC) ligand like IPr can selectively direct alkylation to the C4 position. mdpi.combeilstein-journals.org The Lewis acid engages the quinoline nitrogen, while the bulky ligand prevents the catalyst from accessing the C3 position, leaving C4 as the most favorable site for the C-H activation and subsequent functionalization. mdpi.com This cooperative approach effectively overrides the natural reactivity patterns of the quinoline ring, providing a synthetic route to C4-alkylated products like this compound.

Solvent Effects and Reaction Condition Modulations

A detailed review of available scientific literature and chemical databases reveals a significant gap in specific research concerning the mechanistic investigations and, particularly, the influence of solvent and reaction conditions on the synthesis of this compound. While the synthesis of various substituted quinolines is a well-documented area of organic chemistry, specific studies detailing the optimization, solvent effects, and regioselectivity control exclusively for the formation of this compound are not present in the reviewed literature.

The synthesis of this compound would likely proceed via established palladium-catalyzed cross-coupling methodologies, such as the Heck or Suzuki-Miyaura reactions. organic-chemistry.orgfishersci.co.uk These reactions typically involve the coupling of a 4-haloquinoline (e.g., 4-chloroquinoline (B167314) or 4-bromoquinoline) with a suitable butenyl-containing reagent.

In the context of a Heck reaction , a 4-haloquinoline would be reacted with an alkene like 3-buten-1-ol (B139374) or a related derivative. organic-chemistry.org For a Suzuki-Miyaura coupling , a 4-haloquinoline would be coupled with a reagent such as (but-3-en-1-yl)boronic acid. fishersci.co.uk The success and selectivity of these reactions are known to be highly dependent on the modulation of reaction conditions.

Key parameters that are typically optimized in such cross-coupling reactions include:

Solvent: The choice of solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), dioxane, acetonitrile (B52724), or toluene) can profoundly impact catalyst solubility, reaction rates, and in some cases, product selectivity. rsc.orgresearchgate.net For instance, polar aprotic solvents like DMF or acetonitrile are common in Heck reactions. organic-chemistry.org Suzuki couplings often utilize solvents like dioxane, THF, or aqueous mixtures. nih.gov

Base: An inorganic or organic base (e.g., potassium carbonate, cesium carbonate, sodium acetate, or triethylamine) is crucial for the catalytic cycle, particularly in the regeneration of the active palladium(0) catalyst. nih.govnih.gov The nature and strength of the base can influence reaction efficiency and prevent side reactions.

Catalyst and Ligand: The selection of the palladium source (e.g., palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)) and the associated phosphine (B1218219) ligands (e.g., triphenylphosphine, dialkylbiaryl phosphines) is critical for catalytic activity, stability, and controlling regioselectivity. nih.govmdpi.com

Although these general principles are well-established for quinoline functionalization, the absence of specific studies on this compound means that no explicit data tables or detailed research findings on solvent effects and reaction condition modulations for its synthesis can be provided at this time. Such an analysis would require dedicated experimental work to screen various conditions and quantify their effect on the yield and purity of this compound.

Advanced Characterization Methodologies for 4 but 3 En 1 Yl Quinoline

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the structure of 4-(But-3-en-1-yl)quinoline by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule. ipb.pt For this compound, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each hydrogen and carbon atom, respectively. plos.orgmdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for both the quinoline (B57606) ring and the butenyl side chain. Protons on the aromatic quinoline core typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. uncw.edu The protons of the butenyl group, including the terminal vinyl protons (CH=CH₂) and the methylene (B1212753) protons (CH₂-CH₂), appear in the upfield region. The exact chemical shifts and coupling patterns allow for the unambiguous assignment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. oregonstate.edu The quinoline ring exhibits several signals in the aromatic region (typically δ 120-150 ppm). chemicalbook.com The carbons of the butenyl side chain, including the sp² hybridized carbons of the double bond and the sp³ hybridized methylene carbons, will have distinct chemical shifts. hmdb.ca Quaternary carbons, those without attached protons, are also identifiable, though they often show weaker signals. oregonstate.edu

| Proton (¹H) | Exemplary Chemical Shift (ppm) | Carbon (¹³C) | Exemplary Chemical Shift (ppm) |

| Quinoline-H2 | ~8.8 | Quinoline-C2 | ~150 |

| Quinoline-H3 | ~7.3 | Quinoline-C3 | ~121 |

| Quinoline-H5 | ~8.1 | Quinoline-C4 | ~144 |

| Quinoline-H6 | ~7.7 | Quinoline-C4a | ~128 |

| Quinoline-H7 | ~7.5 | Quinoline-C5 | ~129 |

| Quinoline-H8 | ~8.0 | Quinoline-C6 | ~127 |

| Butenyl-H1' | ~3.1 (t) | Quinoline-C7 | ~130 |

| Butenyl-H2' | ~2.5 (q) | Quinoline-C8 | ~126 |

| Butenyl-H3' | ~5.9 (m) | Quinoline-C8a | ~148 |

| Butenyl-H4' | ~5.1 (d) | Butenyl-C1' | ~34 |

| Butenyl-H4'' | ~5.0 (d) | Butenyl-C2' | ~35 |

| Butenyl-C3' | ~137 | ||

| Butenyl-C4' | ~115 | ||

| Note: The chemical shifts are illustrative and can vary based on the solvent and experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of this compound, providing a characteristic "fingerprint" of the compound. wikipedia.orglibretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of specific functional groups. libretexts.org Key absorptions include:

C-H stretching: Aromatic C-H stretches from the quinoline ring appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butenyl chain are observed just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations corresponding to the carbon-carbon double bonds within the quinoline ring and the butenyl chain, as well as the carbon-nitrogen double bond of the quinoline, are found in the 1650-1450 cm⁻¹ region. researchgate.net

C-H bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring portion of the quinoline and the vinyl group are typically observed in the 1000-650 cm⁻¹ region, providing information about the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. wikipedia.orglibretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the vinyl group and the symmetric breathing modes of the quinoline ring are expected to produce strong Raman signals. dergipark.org.tr

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Alkene C-H Stretch | 3080-3010 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=C Stretch (Aromatic) | 1600-1450 | IR, Raman |

| C=C Stretch (Alkene) | ~1640 | IR, Raman |

| C-H Bend (Alkene, oop) | 1000-900 | IR |

| Note: These are general ranges and the exact positions can be influenced by the molecular structure and environment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z). researchgate.net For this compound, electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺), confirming its molecular weight. chempap.org The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. aip.org Common fragmentation pathways for quinoline derivatives include the loss of HCN. chempap.org The butenyl side chain can undergo cleavage, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. rsc.org

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. adcmastuana.org Conjugated systems, such as the quinoline ring in this compound, exhibit characteristic absorption bands. The spectrum is expected to show π → π* transitions associated with the aromatic system. researchgate.netbeilstein-journals.org The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents.

X-ray Crystallography for Solid-State Structure Elucidation

For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. chemmethod.com This data confirms the connectivity established by NMR and provides insight into intermolecular interactions, such as π-π stacking, which can influence the physical properties of the solid material. rsc.orgbeilstein-journals.org

Chromatographic and Other Separation Techniques (e.g., TLC)

Chromatographic techniques are essential for the purification and purity assessment of this compound. sigmaaldrich.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor reaction progress and assess the purity of a sample. libretexts.orgwikipedia.org By spotting the compound on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the retention factor (Rf) value can be determined. libretexts.org The Rf value is a characteristic property of the compound under specific conditions and can be used for identification purposes when compared to a standard. bjbms.orgictsl.net

Theoretical and Computational Chemistry Studies of 4 but 3 En 1 Yl Quinoline Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of quinoline-based systems. rsc.orgnih.gov By approximating the many-electron problem to a matter of electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively complex molecules.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 4-(but-3-en-1-yl)quinoline involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For quinoline (B57606) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to achieve accurate structural parameters. researchgate.net The optimization of this compound would reveal key bond lengths and angles, both within the rigid quinoline core and the flexible butenyl side chain.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C2-C3 | 1.37 Å |

| Bond Length | C4-C1' | 1.51 Å |

| Bond Length | C3'-C4' | 1.34 Å |

| Bond Angle | C3-C4-C4a | 120.5° |

| Dihedral Angle | C4a-C4-C1'-C2' | Variable (Defines Conformation) |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule of this type.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov In quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic system, while the LUMO is located on the electron-deficient parts. The butenyl substituent can influence the energy and distribution of these orbitals.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. nih.gov It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atom and the π-system of the quinoline ring, and a more positive potential around the hydrogen atoms.

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule of this type.

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). These predicted spectra can aid in the assignment of experimental signals.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies for both Infrared (IR) and Raman spectra, after appropriate scaling, generally show good agreement with experimental results, helping in the identification of functional groups and vibrational modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). rsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax).

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | C4 Chemical Shift | ~148 ppm |

| ¹H NMR | H2 Chemical Shift | ~8.8 ppm |

| IR | C=C (alkene) stretch | ~1640 cm⁻¹ |

| UV-Vis (TD-DFT) | λmax | ~310 nm |

Note: The data in this table is illustrative and represents typical values expected from computational predictions for a molecule of this type.

Non-Linear Optical (NLO) Properties

Table 4: Predicted Non-Linear Optical Properties of a Generic Donor-π-Acceptor Quinoline System (Illustrative Data)

| Property | Predicted Value |

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |

Note: The data in this table is for a generic D-π-A quinoline system and serves as an illustration of the types of parameters calculated.

Mechanistic Pathway Modeling and Energy Profile Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to model the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed.

For example, in the synthesis of substituted quinolines, such as through the Skraup-Doebner-Von Miller reaction, computational studies can help to understand the sequence of steps, including condensation, cyclization, and oxidation. nih.govresearchgate.net The calculated activation energies for each step can reveal the rate-determining step of the reaction and provide insights into how reaction conditions might influence the outcome.

Quantum Chemical Parameters Correlation with Reaction Outcomes

Other parameters such as chemical potential, hardness, and softness, which are also derived from HOMO and LUMO energies, can provide further insights into the reactivity. The Fukui function, another DFT-based concept, can be used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. By correlating these calculated parameters with experimental yields or reaction rates for a series of quinoline derivatives, it is possible to develop predictive models for the chemical behavior of new compounds like this compound.

Advanced Applications in Chemical Science and Engineering

Role as Building Blocks for Functional Materials

The ability to be incorporated into larger molecular or macromolecular structures makes 4-(But-3-en-1-yl)quinoline a significant building block for a new generation of functional materials. The terminal double bond of the butenyl group is particularly amenable to a variety of polymerization techniques, allowing for the synthesis of polymers that carry the functional quinoline (B57606) moiety as a pendant group. This approach enables the creation of materials where the desirable electronic and optical properties of the quinoline core are combined with the processability and structural versatility of a polymer backbone. mdpi.comrsc.org

The primary role of this compound in this context is that of a functional monomer. The terminal alkene group can participate in various polymerization reactions, including:

Free-Radical Polymerization: A straightforward method to create poly(alkenylquinoline)s.

Controlled Radical Polymerization (e.g., ATRP, RAFT): Allowing for the synthesis of polymers with well-defined molecular weights and architectures.

Metathesis Polymerization (e.g., ROMP): If copolymerized with a cyclic olefin, or through acyclic diene metathesis (ADMET) polymerization.

Grafting Reactions: The butenyl group can be used to graft the quinoline molecule onto the surface of other materials, such as silica (B1680970) nanoparticles or other polymer backbones, to create functional hybrid nanomaterials.

The resulting polymers embed the quinoline unit's specific properties into a larger, processable macromolecule. This strategy is a cornerstone for developing materials for electronics, optics, and sensing, leveraging the inherent characteristics of the quinoline heterocycle. researchgate.netacs.org The synthesis of polyquinolines from functional monomers is a recognized strategy for creating advanced materials. rsc.org

Quinoline and its derivatives are highly regarded for their potential in optoelectronic devices due to their excellent electron transport properties, high photoluminescence quantum yields, and robust thermal and oxidative stability. mdpi.com These characteristics are essential for the performance and longevity of Organic Light-Emitting Diodes (OLEDs). rsc.org

By synthesizing polymers from this compound, it is possible to create materials for various layers within an OLED device:

Electron-Transport Layers (ETL): The inherent electron-deficient nature of the quinoline ring facilitates efficient electron transport. mdpi.com

Emissive Layers (EML): The quinoline moiety can be designed to be highly fluorescent. The photophysical properties, such as emission wavelength and quantum yield, can be tuned by modifying the quinoline core or by copolymerization with other monomers. rsc.orgacs.orgrsc.org

The polymerization of this compound offers a pathway to solution-processable materials, which can simplify the fabrication of large-area OLED panels for displays and solid-state lighting. Quinoline-based materials are known to exhibit intramolecular charge transfer (ICT), a key process for generating light in OLEDs. acs.orgnih.gov

Table 1: Representative Photophysical Properties of Functional Quinoline Derivatives

This table showcases typical optical properties observed in quinoline-based compounds, illustrating their potential for photo-electronic applications. The data is derived from various functionalized quinoline systems and provides a reference for the expected performance of materials incorporating the this compound unit.

| Compound Type | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (nm) | Solvent | Reference |

| 7-(Diethylamino)quinolone Chalcone | 434 - 463 | 517 - 601 | 83 - 138 | Various | acs.org |

| Bis-quinolin-3-yl-chalcone | 215 - 290 | 527 - 568 | ~250-300 | Various | rsc.org |

| Quinoline-vinylene Polymer (PBQT) | 449 | 513 | 64 | Chloroform | mdpi.com |

| 7-Aminoquinoline Derivative | 360 - 378 | 459 - 558 | 99 - 180 | Various | nih.gov |

| 2-Aryl-6-(1H-indol-1-yl)-4-(trifluoromethyl)quinoline | 300 - 380 | 400 - 650 | 100 - 270 | Various | researchgate.net |

Non-linear optical (NLO) materials, which alter the properties of light, are critical for technologies like telecommunications, optical computing, and laser technology. rsc.org Organic molecules with significant charge asymmetry, often found in donor-π-acceptor (D-π-A) structures, can exhibit large NLO responses. The electron-accepting quinoline ring can serve as an effective acceptor in such systems. rsc.org

Incorporating this compound into a polymer allows for the creation of materials with a high density of NLO-active chromophores (the quinoline units). By controlling the alignment of these polymers, for instance through electrical poling, the individual molecular NLO effects can be additively combined to generate a strong macroscopic NLO response. The butenyl chain provides the necessary linkage to create these ordered, high-chromophore-density materials. Research into quinoline derivatives has shown their significant potential for NLO applications, making monomers like this compound promising candidates for this field. rsc.org

Ligand Design and Catalysis

The nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for transition metals. This property allows quinoline derivatives to serve as ligands in catalytic complexes. mdpi.commdpi.com The design of ligands is central to controlling the activity and selectivity of homogeneous and heterogeneous catalysts.

The compound this compound offers unique advantages in ligand design:

Coordinating Moiety: The quinoline nitrogen can bind to a metal center, forming the catalytically active site.

Immobilization Handle: The butenyl group serves as a point of attachment for immobilizing the catalyst onto a solid support, such as a polymer resin, silica, or graphene oxide. This process, known as heterogenization, is highly valuable in industrial chemistry as it simplifies catalyst separation from the reaction products, allows for catalyst recycling, and facilitates continuous flow processes.

Functionalization Site: The terminal alkene can be chemically modified through reactions like hydroboration-oxidation, epoxidation, or Heck coupling to introduce secondary coordinating groups. This could transform the simple monodentate quinoline ligand into a more complex bidentate or polydentate ligand, offering enhanced stability and control over the metal center. Pincer-type ligands, for example, which are known for their high stability, have been constructed using quinoline scaffolds. mdpi.com

Therefore, this compound is a versatile platform for developing both homogeneous and recyclable heterogeneous catalysts for a wide range of organic transformations. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(But-3-EN-1-YL)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols, often involving quinoline core formation followed by alkenylation. For example, modified Doebner reactions (aniline + aldehyde + pyruvic acid) with catalysts like V₂O₅/Fe₃O₄ in aqueous conditions can introduce alkenyl groups at the 4-position . Key factors include:

- Temperature : Optimal ranges (e.g., 80–100°C) to balance reaction rate and side-product formation.

- Catalyst loading : Excess catalyst may degrade sensitive functional groups.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can spectroscopic techniques distinguish this compound from structurally similar quinoline derivatives?

- Methodological Answer :

- ¹H NMR : The butenyl group (δ 5.2–5.8 ppm for vinyl protons) and coupling constants (J = 10–16 Hz for trans/cis configurations) differentiate it from saturated alkyl substituents.

- ¹³C NMR : A carbonyl or sulfonyl group at the 3-position (if present) appears at δ 160–180 ppm, while the quinoline core carbons resonate at δ 120–150 ppm .

- IR Spectroscopy : Absence of strong sulfonamide (1340–1290 cm⁻¹) or ester (1720 cm⁻¹) peaks confirms the absence of common functional groups in analogs .

Advanced Research Questions

Q. How do electronic effects of the butenyl substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-rich alkene in the butenyl group can act as a directing group or participate in cycloadditions. For example:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids under inert conditions. The butenyl group’s electron-withdrawing effect may reduce reactivity at the 4-position, requiring elevated temperatures (110°C) .

- Diels-Alder Reactions : The alkene can serve as a dienophile; monitor regioselectivity via ¹H NMR (e.g., endo vs. exo adducts) .

Q. What strategies resolve contradictions in reported biological activity data for 4-substituted quinolines?

- Methodological Answer : Discrepancies often arise from impurities or assay variability. Mitigate via:

- Purity Verification : Use LC-MS to detect trace byproducts (e.g., chlorinated impurities from incomplete sulfonylation) .

- Standardized Assays : Re-test in multiple cell lines (e.g., HEK-293 vs. HeLa) with controls for quinoline autofluorescence .

- Computational Modeling : Compare docking scores (e.g., Glide SP) against target proteins (e.g., kinase domains) to rationalize activity differences .

Q. How can substituent effects at the 4-position be systematically studied to optimize pharmacological properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying alkenyl chain lengths (e.g., butenyl vs. propenyl) and assess logP (via shake-flask method) and solubility (HPLC-UV) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound decay via LC-MS/MS. Butenyl groups may enhance CYP3A4-mediated oxidation .

- In Vivo Efficacy : Prioritize analogs with >50% oral bioavailability (rat PK studies) and low hERG inhibition (patch-clamp assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.